4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Medicinal Chemistry Drug-likeness Fsp³

4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS 1268350-53-3) is a bifunctional aryl boronic ester building block bearing a carboxylic acid at the 1-position, a pinacol boronate ester at the 3-position, and a cyclopropyl substituent at the 4-position of the benzoic acid core. With a molecular formula of C₁₆H₂₁BO₄ and a molecular weight of 288.15 g·mol⁻¹, it is supplied as a crystalline solid with a melting point of 206–211 °C and commercial purity levels of 97–98% (HPLC).

Molecular Formula C16H21BO4
Molecular Weight 288.1 g/mol
Cat. No. B12813197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Molecular FormulaC16H21BO4
Molecular Weight288.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)C3CC3
InChIInChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-11(14(18)19)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,18,19)
InChIKeyHEVLLDVXEZHKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid: Procurement-Grade Structural and Physicochemical Baseline


4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS 1268350-53-3) is a bifunctional aryl boronic ester building block bearing a carboxylic acid at the 1-position, a pinacol boronate ester at the 3-position, and a cyclopropyl substituent at the 4-position of the benzoic acid core . With a molecular formula of C₁₆H₂₁BO₄ and a molecular weight of 288.15 g·mol⁻¹, it is supplied as a crystalline solid with a melting point of 206–211 °C and commercial purity levels of 97–98% (HPLC) . The compound serves as a versatile intermediate for Suzuki–Miyaura cross-coupling reactions while retaining a free carboxylic acid for orthogonal derivatization via amidation, esterification, or salt formation [1].

Why 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid Cannot Be Replaced by Unsubstituted or Halogenated Analogs


The substitution pattern at the 4-position of 3-boronobenzoic acid derivatives directly determines lipophilicity, fraction of sp³-hybridized carbon atoms (Fsp³), and conformational flexibility—three parameters that govern downstream pharmacokinetic and physicochemical behavior of final target molecules in drug discovery programs [1]. Replacing the cyclopropyl group with hydrogen (4-H analog, CAS 269409-73-6) increases calculated LogP by approximately 1.2 log units and reduces Fsp³ from 0.56 to 0.46, shifting the building block toward a flatter, more lipophilic profile that may compromise solubility and metabolic stability in derived compounds [2]. The 4-fluoro analog (CAS 2235384-35-5) drives LogP approximately 0.74 units lower than the cyclopropyl congener, while the 4-chloro and 4-methyl variants each occupy distinct lipophilicity bands but lack the three-dimensional cyclopropyl architecture that provides conformational restraint without introducing halogen-associated toxicity liabilities . The bromo analog (3-bromo-4-cyclopropylbenzoic acid, CAS 1131622-50-8) requires an additional borylation step prior to cross-coupling, adding synthetic complexity and reducing overall step efficiency. These quantitative property differences mean that generic substitution within this benzoic acid boronate ester class will produce divergence in both coupling performance and the drug-likeness parameters of resulting products.

Quantitative Differentiation Evidence for 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid Against Closest Analogs


Fraction sp³ (Fsp³) Comparison: Cyclopropyl vs. 4-H, 4-F, and 4-Methyl Analogs

The fraction of sp³-hybridized carbon atoms (Fsp³) is a validated parameter correlating with clinical success rates in drug discovery, with higher Fsp³ values associated with improved solubility, reduced melting point, and greater molecular complexity [1]. The target compound (C₁₆H₂₁BO₄) contains 9 sp³ carbons (6 from the pinacol ester moiety and 3 from the cyclopropyl ring) out of 16 total carbons, yielding an Fsp³ of 0.56. In contrast, the 4-H analog (C₁₃H₁₇BO₄, CAS 269409-73-6) has only 6 sp³ carbons out of 13 total (Fsp³ = 0.46), and the 4-fluoro analog (C₁₃H₁₆BFO₄, CAS 2235384-35-5) likewise achieves Fsp³ = 0.46 [2]. The 4-methyl analog (C₁₄H₁₉BO₄, CAS 515131-35-8) reaches Fsp³ = 0.50, intermediate but still below the cyclopropyl-substituted building block .

Medicinal Chemistry Drug-likeness Fsp³

Lipophilicity (LogP) Differentiation Between Cyclopropyl, 4-H, and 4-Fluoro Benzoic Acid Boronate Esters

The 4-cyclopropyl substituent confers a LogP of 2.56 (calculated), placing this building block in a therapeutically attractive lipophilicity window distinct from both the more lipophilic unsubstituted analog and the more hydrophilic 4-fluoro variant . Specifically, the 4-H analog (CAS 269409-73-6) has a calculated LogP of 3.80, representing a +1.24 log unit increase that would elevate the lipophilicity of any derived compound series by roughly one order of magnitude in partition coefficient [1]. Conversely, the 4-fluoro analog (CAS 2235384-35-5) has a LogP of 1.82, which is 0.74 log units lower than the cyclopropyl compound . The 4-chloro analog (CAS 918331-73-4, MW 282.53) and 4-methyl analog (CAS 515131-35-8, MW 262.11) occupy yet different lipophilicity bands but lack the conformational rigidity of the cyclopropyl group .

Lipophilicity LogP Physicochemical Property

Orthogonal Bifunctional Reactivity: Carboxylic Acid Plus Boronate Ester in a Single Building Block

The target compound uniquely combines in a single, commercially available building block a carboxylic acid (–CO₂H) for amide coupling or esterification and a pinacol boronate ester (–Bpin) for palladium-catalyzed Suzuki–Miyaura cross-coupling . By contrast, close structural analogs lack one of these two orthogonal handles: 4-cyclopropylphenylboronic acid pinacol ester (CAS 1219741-94-2, MW 244.14) lacks the carboxylic acid, while 4-cyclopropylbenzoic acid (CAS 1798-82-9, MW 162.19) lacks the boronate ester and requires separate borylation before cross-coupling can occur . The halogenated analog 3-bromo-4-cyclopropylbenzoic acid (CAS 1131622-50-8) bears a bromine atom that can participate in cross-coupling as an electrophile, but this requires the complementary boronic acid coupling partner to be sourced separately, and the bromo substituent cannot serve as a nucleophile in Suzuki reactions . The target compound thus enables two sequential, chemoselective transformations (e.g., Suzuki coupling at the boronate ester followed by amidation at the carboxylic acid, or vice versa) without requiring protecting group manipulation or intermediate functional group interconversion.

Orthogonal Functionalization Suzuki–Miyaura Coupling Amidation

Cyclopropyl-Specific Conformational Restraint and Metabolic Stability Advantage: Class-Level Evidence from Medicinal Chemistry

The cyclopropyl ring is recognized as a privileged fragment in drug discovery, with a landmark review documenting its appearance in numerous preclinical and clinical drug molecules due to its ability to (a) enhance potency through conformational preorganization, (b) reduce off-target effects, (c) increase metabolic stability by blocking oxidative metabolism at benzylic positions, and (d) modulate pKa and lipophilicity [1]. The direct benzylic attachment of the cyclopropyl group to the 4-position of the benzoic acid core in the target compound creates a conformationally constrained aryl–cyclopropyl dihedral angle that is absent in the 4-H, 4-F, 4-Cl, and 4-Me analogs. TCI Chemicals notes that incorporation of cyclopropane moieties is known to not only improve metabolic stability and binding to target proteins through conformation fixation but also to adjust pKa and lipophilicity . A specific enzymatic study demonstrated that 4-cyclopropylbenzoic acid is regioselectively hydroxylated by CYP199A4 at the benzylic carbon, whereas the n-propyl analog yields three major metabolites—showing that the cyclopropyl group alters metabolic fate relative to flexible alkyl substituents [2]. While these data derive from the non-boronated analog, the metabolic fate of the cyclopropyl–benzoic acid motif is expected to be preserved in the boronate ester building block upon deprotection to the corresponding boronic acid in vivo or under coupling conditions.

Metabolic Stability Conformational Restraint Cyclopropyl Fragment

Commercial Purity Benchmarking: 97–98% Assay with Multi-Vendor Availability

The target compound is available from multiple independent suppliers at high purity levels: Leyan Ltd. offers 98% purity (Product No. 1875706), BLD Pharmatech supplies at 97% (Product No. BD01298535), and Smolecule confirms in-stock availability with full analytical characterization . In the broader 3-boronobenzoic acid pinacol ester class, commercial purity typically ranges from 95% to 97%: the 4-H analog (CAS 269409-73-6) is listed at 97% by Thermo Scientific, the 4-fluoro analog (CAS 2235384-35-5) at 96% by Bidepharm, the 4-chloro analog (CAS 918331-73-4) at 97%, and the 4-methyl analog (CAS 515131-35-8) at 95%+ . The target compound's purity specification of 97–98% across multiple vendors places it at the upper bound of this class, ensuring that coupling stoichiometry can be calculated reliably and that boron-containing impurities (which can act as catalyst poisons in palladium-mediated reactions) are minimized.

Quality Control Purity Procurement

Optimal Application Scenarios for 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring High Fsp³ and Balanced Lipophilicity

In fragment-based drug discovery programs where Fsp³ elevation is a deliberate design objective, the target compound (Fsp³ = 0.56) provides a superior starting point compared to the 4-H analog (Fsp³ = 0.46) [1]. The cyclopropyl group contributes three aliphatic carbons without substantially inflating molecular weight or introducing halogen atoms, enabling fragment libraries that are simultaneously three-dimensional and compliant with lead-likeness criteria. The balanced LogP of 2.56 positions derived compounds favorably within the optimal lipophilicity range (LogP 1–3) associated with lower attrition rates in development, while the 4-H analog's LogP of 3.80 may push derived compounds into a higher-risk lipophilicity zone associated with increased promiscuity and metabolic clearance [2]. The orthogonal carboxylic acid handle further permits rapid fragment elaboration via amide coupling to diverse amine scaffolds without disturbing the boronate ester.

Parallel Synthesis of sp³-Enriched Compound Libraries via Suzuki–Miyaura Coupling

The compound is particularly well-suited for parallel library synthesis where the boronate ester serves as the diversification point via Suzuki–Miyaura coupling with (het)aryl halides, and the carboxylic acid is retained for subsequent biological screening or further derivatization [1]. Cyclopropyl boronic derivatives have been specifically evaluated in the context of parallel synthesis of sp³-enriched compound libraries, demonstrating compatibility with diverse (het)aryl halide coupling partners [2]. The target compound's 97–98% commercial purity ensures reliable stoichiometry across parallel reaction arrays, reducing the incidence of failed couplings due to reagent quality variation [3].

Metabolic Stability Optimization in Lead Series Featuring a Benzoic Acid Pharmacophore

For lead optimization campaigns where a benzoic acid moiety is a pharmacophoric element (e.g., PPAR agonists, integrin antagonists, or NSAID-derived scaffolds), the 4-cyclopropyl substituent offers a metabolic stability advantage relative to unsubstituted or alkyl-substituted analogs [1]. Enzymatic studies on 4-cyclopropylbenzoic acid demonstrate regioselective CYP-mediated oxidation at the benzylic position, whereas flexible alkyl chains (e.g., n-propyl) generate multiple oxidative metabolites [2]. The class-level evidence reviewed by Talele (J. Med. Chem. 2016) documents that cyclopropyl groups can block metabolic soft spots and reduce oxidative clearance across multiple chemotypes [3]. Incorporating the target building block early in the synthetic route positions the resulting lead series for a more favorable metabolic profile without requiring late-stage cyclopropylation.

Step-Efficient Synthesis of Biaryl Carboxylic Acid Derivatives Without Protecting Group Chemistry

The dual orthogonal functionality of the target compound eliminates the need for protecting group strategies when constructing biaryl carboxylic acid derivatives [1]. The pinacol boronate ester can be engaged in a Suzuki–Miyaura coupling with an aryl halide to form the biaryl bond, after which the free carboxylic acid is directly available for amidation, esterification, or salt formation. This contrasts with synthetic routes starting from 3-bromo-4-cyclopropylbenzoic acid (CAS 1131622-50-8), which would require either a Miyaura borylation step prior to Suzuki coupling or the use of the bromo compound as the electrophilic partner—necessitating a complementary boronic acid that may itself require synthesis [2]. The target compound's availability from multiple vendors at 97–98% purity further reduces procurement lead time and quality uncertainty relative to custom-synthesized intermediates.

Quote Request

Request a Quote for 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.